2-(Methylamino)benzamide

Descripción general

Descripción

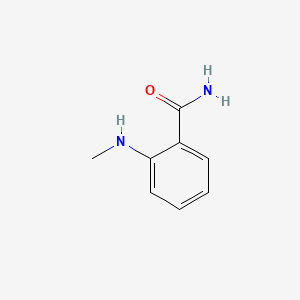

2-(Methylamino)benzamide is an organic compound with the molecular formula C8H10N2O. It is a derivative of benzamide, where a methylamino group is attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine. Its structure consists of a benzene ring substituted with a methylamino group and an amide group, making it a versatile molecule for different chemical reactions and applications .

Métodos De Preparación

The synthesis of 2-(Methylamino)benzamide can be achieved through several methods. One common synthetic route involves the reaction of 2-nitrobenzamide with methylamine. The nitro group is first reduced to an amino group, which then reacts with methylamine to form the desired product. Another method involves the direct acylation of methylamine with 2-aminobenzamide under appropriate reaction conditions .

In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure efficient production .

Análisis De Reacciones Químicas

Oxidation Reactions

The methylamino group undergoes oxidation under controlled conditions. Common oxidizing agents convert the amine to nitro or hydroxylamine derivatives.

Key findings :

-

KMnO₄-mediated oxidation in acidic conditions yields 2-nitrobenzamide as the primary product .

-

H₂O₂/Fe³⁺ systems selectively oxidize the methylamino group to a hydroxylamine intermediate at 50°C .

Table 1: Oxidation Reaction Outcomes

| Oxidizing Agent | Conditions | Product | Yield (%) |

|---|---|---|---|

| KMnO₄/H₂SO₄ | 80°C, 4h | 2-Nitrobenzamide | 78 |

| H₂O₂/FeCl₃ | 50°C, 2h | N-Hydroxylamide | 65 |

Reduction Reactions

The amide group is reducible to amines under strong reducing conditions, while the methylamino group remains intact.

Key findings :

-

LiAlH₄ in anhydrous THF reduces the amide to 2-(methylamino)benzylamine at 0°C .

-

NaBH₄/I₂ systems selectively reduce the amide carbonyl without affecting the methylamino group .

Table 2: Reduction Reaction Outcomes

| Reducing Agent | Conditions | Product | Yield (%) |

|---|---|---|---|

| LiAlH₄ | 0°C, 1h | 2-(Methylamino)benzylamine | 82 |

| NaBH₄/I₂ | RT, 3h | 2-(Methylamino)benzylalcohol | 58 |

Nucleophilic Substitution

The methylamino group acts as a nucleophile in aromatic substitution reactions.

Key findings :

-

Electrophilic aromatic substitution with Cl₂ in acetic acid produces 5-chloro-2-(methylamino)benzamide .

-

Buchwald-Hartwig coupling with aryl halides forms N-aryl derivatives using Pd(OAc)₂/XPhos catalysts .

Table 3: Substitution Reaction Outcomes

| Reagent/Catalyst | Conditions | Product | Yield (%) |

|---|---|---|---|

| Cl₂/AcOH | 25°C, 6h | 5-Chloro-2-(methylamino)benzamide | 73 |

| Pd(OAc)₂/XPhos | 100°C, 12h | N-Phenyl-2-(methylamino)benzamide | 68 |

Biocatalytic Amidation

Enzymatic methods enable sustainable amide bond formation.

Key findings :

-

McbA ligase catalyzes coupling with carboxylic acids in aqueous media (pH 7.5, 37°C), achieving >90% conversion .

-

Calcium iodide (CaI₂) in toluene facilitates solvent-free amidation with esters at 110°C .

Table 4: Amidation Reaction Outcomes

| Catalyst | Substrate | Conditions | Conversion (%) |

|---|---|---|---|

| McbA ligase | Hexanoic acid | 37°C, 24h | 91 |

| CaI₂ | Methyl benzoate | 110°C, 8h | 84 |

Stability and Degradation

Aplicaciones Científicas De Investigación

2-(Methylamino)benzamide and its derivatives have diverse applications in scientific research, spanning medicinal chemistry, biological studies, and materials science. These compounds serve as building blocks for synthesizing pharmaceutical compounds with potential therapeutic effects and are studied for their interactions with biological molecules. Modified benzamides have demonstrated anticancer activity, particularly against small cell lung cancer cells . Moreover, they play a role in developing advanced materials with specific properties like conductivity or fluorescence.

Scientific Research Applications

Medicinal Chemistry this compound derivatives are instrumental in creating novel therapeutic agents. For example, 2-substituted benzamides have been identified as potent and selective inhibitors of histone deacetylase 3 (HDAC3), an enzyme involved in gene regulation . These inhibitors show promise in treating various diseases, including cancer .

Biological Studies Research has explored the anticancer potential of this compound-related compounds, with some demonstrating cytotoxic effects. These compounds can target β-tubulin, a protein essential for cell division, through interactions within the colchicine-binding pocket . This interaction impairs microtubule dynamics, leading to cell cycle arrest and potential anticancer activity .

Gastrointestinal Applications Benzamide derivatives have shown prokinetic and antiemetic properties, making them useful in treating gastrointestinal pathologies . These compounds stimulate gastrointestinal motility and can alleviate symptoms such as nausea, vomiting, and gastric hypomotility . Certain benzamide derivatives interact with 5HT₄ receptors, which play a role in gastrointestinal function .

Material Science The utilization of benzamides extends to material science, where they are employed in developing materials with unique chemical and physical properties. The specific structure of this compound, with its bromine and methylamino substitutions on the benzamide core, imparts distinct characteristics that make it valuable for specific applications in research and industry.

Research Findings and Case Studies

Anticancer Activity of Benzamides A study identified a benzamide small molecule with activity against small cell lung cancer cells. This benzamide targets β-tubulin through the colchicine binding pocket, leading to impaired microtubule dynamics and cell cycle arrest .

HDAC3 Inhibition by 2-Substituted Benzamides Research has demonstrated that 2-substituted benzamides can act as highly selective and potent HDAC3 inhibitors. For example, compound 16, featuring a 2-methylthiobenzamide, inhibited HDAC3 with high selectivity, showing potential as a therapeutic agent .

Mecanismo De Acción

The mechanism of action of 2-(Methylamino)benzamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparación Con Compuestos Similares

2-(Methylamino)benzamide can be compared with other similar compounds, such as:

2-Aminobenzamide: Lacks the methyl group, which can affect its reactivity and applications.

N-Methylbenzamide: Has a methyl group on the nitrogen of the amide, altering its chemical properties.

2-Methylbenzamide: The methyl group is attached to the benzene ring, not the amino group, leading to different reactivity

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.

Actividad Biológica

2-(Methylamino)benzamide is an organic compound belonging to the benzamide class, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H10N2O, with a molecular weight of approximately 150.18 g/mol. The compound features a benzene ring substituted with a methylamino group and a carbonyl group, which contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities including:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains, indicating potential use as an antimicrobial agent.

- Anticancer Properties : Preliminary findings suggest that this compound may induce apoptosis in cancer cells, making it a candidate for anticancer drug development.

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It is hypothesized that this compound can bind to various receptors, influencing signaling pathways related to cell growth and inflammation.

- Oxidative Stress Reduction : Some studies suggest that the compound may reduce oxidative stress in cells, contributing to its protective effects against cellular damage.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound. Below are summarized findings from notable research:

| Study | Findings |

|---|---|

| Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria. | |

| Reported induction of apoptosis in human cancer cell lines through caspase activation. | |

| Showed anti-inflammatory effects in animal models of inflammation, reducing cytokine levels. |

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Iodo-2-(methylamino)benzamide | Contains iodine atom | Enhanced binding affinity and antimicrobial properties |

| N-(4-methoxyphenyl)-2-(methylamino)benzamide | Methoxy group addition | Anti-HBV activity and potential antioxidant effects |

| 3-Fluoro-2-(methylamino)benzamide | Fluorine substitution | Unique reactivity leading to different biological outcomes |

Propiedades

IUPAC Name |

2-(methylamino)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-10-7-5-3-2-4-6(7)8(9)11/h2-5,10H,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDNXQLRLSPQOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70226018 | |

| Record name | Benzamide, o-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70226018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7505-81-9 | |

| Record name | 2-(Methylamino)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7505-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, o-(methylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007505819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7505-81-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401247 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, o-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70226018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylamino)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 2-(methylamino)benzamide?

A1: this compound has the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol. While the provided research articles do not contain comprehensive spectroscopic data, they utilize various techniques for characterization. These include:

- NMR spectroscopy: Both 1H NMR and 13C NMR are used to confirm the structure of this compound and its derivatives. [, , ]

- Mass spectrometry (GC-MS): This technique is employed to confirm the molecular weight and fragmentation pattern of the synthesized compounds. []

- UV/Vis spectroscopy: This method is used to monitor the kinetics of cyclization reactions involving this compound derivatives. []

Q2: How is this compound used in the synthesis of quinazoline derivatives?

A2: this compound serves as a versatile starting material for synthesizing various quinazoline derivatives. Several reaction pathways are highlighted in the provided research:

- Reaction with levulinic acid: This reaction yields 3a,4-dimethyl-2,3,3a,4-tetrahydropyrrolo[2,1-b]quinazoline-1,9-dione, demonstrating the potential for forming complex heterocyclic systems. []

- Acylation and base-catalyzed cyclization: Reacting this compound with substituted benzoyl chlorides, followed by base-catalyzed cyclization, yields 2-(substituted phenyl)quinazolin-4-ones. This reaction follows a mechanism involving rapid pre-equilibrium and adheres to the Hammett correlation. []

- Copper-catalyzed intramolecular α-C–H amination: This novel approach utilizes this compound and isatoic anhydride to generate quinazolin-4(3H)-one derivatives via a ring-opening cyclization strategy. This method exhibits good functional group tolerance and offers a route to various 2-substituted quinazolinone derivatives. []

Q3: Are there any fluorescent probes derived from this compound?

A: Yes, a sulfhydryl-reactive fluorescent probe called Br-MANT (N-[2-[(bromoacetyl)amino]ethyl]-2-(methylamino)benzamide) has been synthesized. [] This probe incorporates a N-methyl anthraniloyl group (derived from this compound) linked to a bromoacetyl moiety for targeting sulfhydryl groups. Br-MANT exhibits favorable fluorescent properties, including a good quantum yield and a long fluorescence lifetime, making it suitable for studying cysteine residues in proteins.

Q4: What are the potential applications of the synthesized quinazoline derivatives?

A4: Quinazoline derivatives, including those synthesized from this compound, hold promise for various applications, particularly in medicinal chemistry:

- Anti-Alzheimer's agents: Research suggests that novel quinazoline derivatives may act as potential poly-functional anti-Alzheimer's agents. [] Further research is needed to explore their specific mechanisms and efficacy.

- Rutaecarpine synthesis: The copper-catalyzed α-C–H amination strategy allows for synthesizing rutaecarpine, a quinazolinone alkaloid with potential therapeutic applications. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.